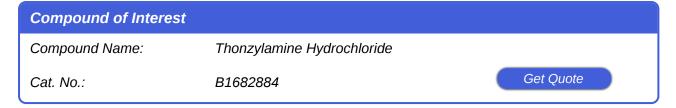


Thonzylamine Hydrochloride: A Comprehensive Technical Safety and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data and pharmacological properties of **thonzylamine hydrochloride**. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemical and Physical Properties

Thonzylamine hydrochloride is a white crystalline powder with a faint odor.[1][2][3] It is the monohydrochloride salt of thonzylamine, an ethylenediamine derivative.



Property	Value	Source
Molecular Formula	C16H23CIN4O	[1]
Molecular Weight	322.83 g/mol	[1][4]
CAS Number	63-56-9	[1][2]
Melting Point	173-176 °C	[3][4]
Solubility	Very soluble in water; freely soluble in alcohol and chloroform; practically insoluble in ether and benzene.[2][3]	[2][3]
pH (2% aqueous solution)	5.0 - 6.0	[2][3]
Appearance	White crystalline powder	[1][2][3]

Safety and Hazard Information

Thonzylamine hydrochloride is classified as acutely toxic if swallowed and harmful in contact with skin.[2]

GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin

Precautionary Statements



Code	Statement	
P264	Wash skin thoroughly after handling.	
P270	Do not eat, drink or smoke when using this product.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor.	
P302 + P352	IF ON SKIN: Wash with plenty of water.	
P312	Call a POISON CENTER/doctor if you feel unwell.	
P405	Store locked up.	
P501	Dispose of contents/container to an approved waste disposal plant.	

Source:[2]

Acute Toxicity

The following acute toxicity data is derived from a 1948 study by Scudi, Reinhard, and Dreyer.

Species	Route of Administration	LD ₅₀ (mg/kg)
Mouse	Oral	420
Mouse	Intraperitoneal	205
Guinea Pig	Oral	493

Source: Experimental data for Neohetramine (Thonzylamine Hydrochloride)

Experimental Protocols



While the full, detailed experimental protocols from the original studies on **thonzylamine hydrochloride** are not readily available in contemporary databases, this section provides a reconstruction of the likely methodologies based on standard practices of the era for determining acute toxicity and antihistaminic activity.

Determination of Acute Toxicity (LD50)

The following is a generalized protocol for determining the median lethal dose (LD₅₀) of a substance like **thonzylamine hydrochloride** in small mammals, consistent with the methodologies of the mid-20th century.

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

Materials:

- Thonzylamine hydrochloride
- Vehicle for administration (e.g., sterile saline or distilled water)
- Healthy, young adult animals of a specific strain (e.g., Swiss albino mice, Hartley guinea pigs), housed in appropriate conditions with access to food and water.
- Syringes and gavage needles for oral or intraperitoneal administration.
- Animal balances for accurate weighing.

Methodology:

- Dose Range Finding: A preliminary study is conducted on a small number of animals to
 determine the approximate range of doses that cause mortality. This involves administering a
 wide range of doses to individual animals to identify the dose that causes no mortality and
 the dose that causes 100% mortality.
- Main Study:
 - Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (receiving only the vehicle). Each group should consist of an equal number of male



and female animals (e.g., 5-10 animals per group).

- A series of graded doses of thonzylamine hydrochloride, based on the range-finding study, are prepared.
- The substance is administered to the animals, typically via oral gavage or intraperitoneal injection. The volume administered is kept constant across all groups.
- Animals are observed for a set period (e.g., 24-48 hours, with extended observation for up to 14 days for delayed effects). Observations include signs of toxicity (e.g., convulsions, respiratory distress) and mortality.
- Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value is then calculated using a recognized statistical method, such as the Karber-Berens method.

Assessment of Antihistaminic Activity (Protection against Histamine-Induced Bronchoconstriction)

This generalized protocol describes a common method used to evaluate the efficacy of an antihistamine in protecting against histamine-induced bronchospasm in guinea pigs.

Objective: To assess the ability of **thonzylamine hydrochloride** to antagonize the bronchoconstrictor effects of histamine.

Materials:

- Thonzylamine hydrochloride
- Histamine acid phosphate
- Healthy adult guinea pigs
- A whole-body plethysmograph or a similar apparatus to measure respiratory distress.
- A nebulizer to generate a histamine aerosol.

Methodology:



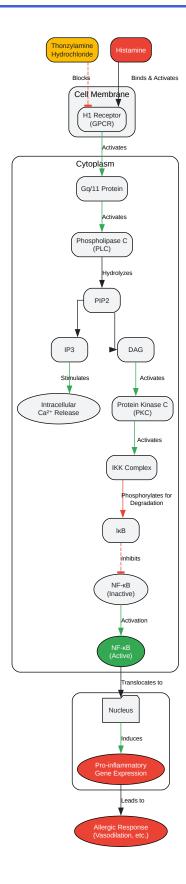
- Baseline Measurement: A guinea pig is placed in the plethysmograph, and its baseline respiratory pattern is recorded.
- Histamine Challenge: The animal is exposed to an aerosol of a standardized histamine solution for a fixed period. The time until the onset of respiratory distress (e.g., coughing, labored breathing) is recorded as the pre-challenge time.
- Drug Administration: The animal is treated with a specific dose of thonzylamine
 hydrochloride, typically administered orally or intraperitoneally. A control group receives the vehicle.
- Post-Treatment Histamine Challenge: After a predetermined time to allow for drug
 absorption, the animal is again challenged with the histamine aerosol under the same
 conditions as the initial challenge. The time to the onset of respiratory distress is recorded as
 the post-challenge time.
- Data Analysis: The percentage of protection is calculated for each animal using the formula:
 % Protection = ((Post-challenge time Pre-challenge time) / Pre-challenge time) * 100 A
 significant increase in the time to onset of respiratory distress in the drug-treated group
 compared to the control group indicates antihistaminic activity.

Mechanism of Action and Signaling Pathway

Thonzylamine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1-receptor.[5] It competes with free histamine for binding to H1-receptors on effector cells. This action blocks the effects of histamine, such as vasodilation, increased capillary permeability, and bronchoconstriction, thereby alleviating the symptoms of allergic reactions.[5]

The binding of histamine to the H1-receptor, a G-protein coupled receptor, activates the Gq/11 protein. This initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway can ultimately lead to the activation of the transcription factor NF-kB, which promotes the expression of pro-inflammatory genes.[5] By blocking the initial binding of histamine, **thonzylamine hydrochloride** inhibits this entire signaling cascade.





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Caption: Thonzylamine hydrochloride signaling pathway.



Handling and Storage

Storage: Store in a cool, dry place, away from light. Keep the container tightly closed. For long-term storage, refrigeration is recommended.[1]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[2]

Stability and Reactivity

Thonzylamine hydrochloride is stable under recommended storage conditions.[2][3] It is incompatible with strong oxidizing agents.[2][3] As a weak organic acid, it can react with bases. [1][3]

This document is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most current and detailed safety information.

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References

- 1. Thonzylamine | C16H22N4O | CID 5457 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine dose-response curves in guinea pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of body temperature on histamine-induced bronchoconstriction in guinea pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method PubMed [pubmed.ncbi.nlm.nih.gov]



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